N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide
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Overview
Description
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with a hydroxy-methylphenyl group and a carbamothioyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylphenyl isothiocyanate with 3-methylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and efficiency, incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-[(2-hydroxy-4-methylphenyl)amino]-3-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxy and methyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide: Similar structure but with a naphthalene core, which may exhibit different biological activities.
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide: Contains a furan ring, potentially leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and carbamothioyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-7-6-11(2)9-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJGQSWEWOSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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